molecular formula C10H7F3O3 B7859842 3-(Trifluoromethoxy)cinnamic acid

3-(Trifluoromethoxy)cinnamic acid

Cat. No.: B7859842
M. Wt: 232.16 g/mol
InChI Key: CLKZZEYGXRWYNI-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)cinnamic Acid (CAS RN: 168833-80-5) is a high-purity organic compound with the molecular formula C₁₀H₇F₃O₃ and a molecular weight of 232.16 . This compound is characterized as a white to almost white powder or crystal and typically exhibits a melting point between 94.0 to 97.0 °C . In scientific research, cinnamic acid derivatives like this one are recognized as valuable precursor molecules in combinatorial biosynthesis, a method used to generate libraries of compounds with potential pharmaceutical activity . Specifically, research indicates that engineered yeast strains can utilize such cinnamates, activated by the promiscuous enzyme 4-coumaroyl:CoA ligase (4CL5), for the biological production of diverse cinnamoyl anthranilates . This class of molecules is of significant interest due to their documented beneficial activities, which include antioxidant, anti-inflammatory, and antiproliferative effects, providing a pathway for the eco-friendly synthesis of novel drug candidates and biochemicals . The incorporation of the trifluoromethoxy group is particularly relevant in medicinal chemistry, as fluorine and its derivatives are often used in drug development to optimize a molecule's bioavailability, metabolic stability, and binding affinity . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKZZEYGXRWYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalysts : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropyl ethyl amine. DBU is preferred due to its superior catalytic activity and ability to minimize side reactions.

  • Solvents : Tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or methanol. THF provides optimal solubility and reaction kinetics.

  • Molar Ratios :

    • Aldehyde : Acetaldehyde = 1:1 to 1:5 (excess acetaldehyde drives the reaction to completion).

    • Catalyst : Aldehyde = 1:10 to 3:5.

Procedure

  • Combine 3-trifluoromethoxybenzaldehyde (1 equiv), acetaldehyde (2.5 equiv), and DBU (0.2 equiv) in THF.

  • Stir at 20–25°C for 48 hours.

  • Remove excess acetaldehyde and solvent via vacuum distillation (<30°C).

  • Neutralize with 1M HCl (pH 3–5), extract with dichloromethane, and concentrate under reduced pressure.

  • Purify via vacuum distillation or recrystallization.

Performance Data

ParameterValue
Yield75–85%
Purity (HPLC)>98%
Reaction Time48 hours
TemperatureAmbient (20–25°C)

Advantages :

  • Avoids high-temperature conditions, reducing energy costs.

  • Minimal byproduct formation due to the selectivity of DBU.

Limitations :

  • Prolonged reaction time required for complete conversion.

Knoevenagel Condensation with Malonic Acid

The Knoevenagel method employs malonic acid and 3-trifluoromethoxybenzaldehyde under acidic or basic conditions. This approach is derived from analogous syntheses of trifluoromethyl-substituted cinnamic acids.

Reaction Conditions

  • Catalysts : Piperidine, pyridine, or ammonium acetate.

  • Solvents : Ethanol, dimethylformamide (DMF), or toluene.

  • Temperature : 80–120°C under reflux.

Procedure

  • Dissolve 3-trifluoromethoxybenzaldehyde (1 equiv) and malonic acid (1.2 equiv) in ethanol.

  • Add piperidine (5–10 mol%) and reflux for 6–12 hours.

  • Acidify the mixture with HCl to precipitate the product.

  • Filter and recrystallize from ethanol/water.

Performance Data

ParameterValue
Yield60–75%
Purity95–97%
Reaction Time6–12 hours
Temperature80–120°C

Advantages :

  • Compatible with a wide range of solvents.

  • Scalable for industrial production.

Limitations :

  • Requires careful pH control to prevent decarboxylation.

Perkin Reaction with Acetic Anhydride

The Perkin reaction involves the condensation of 3-trifluoromethoxybenzaldehyde with acetic anhydride in the presence of a weak base. While less commonly used for fluorinated compounds, it offers an alternative route.

Reaction Conditions

  • Catalysts : Sodium acetate or potassium carbonate.

  • Solvents : Acetic anhydride (neat conditions).

  • Temperature : 150–180°C.

Procedure

  • Heat 3-trifluoromethoxybenzaldehyde (1 equiv) with acetic anhydride (3 equiv) and sodium acetate (0.1 equiv) at 160°C for 5 hours.

  • Cool the mixture, hydrolyze with water, and extract with ethyl acetate.

  • Concentrate and recrystallize from hexane.

Performance Data

ParameterValue
Yield50–60%
Purity90–93%
Reaction Time5–8 hours
Temperature150–180°C

Advantages :

  • No specialized catalysts required.

Limitations :

  • Low yield due to competing side reactions at high temperatures.

Comparative Analysis of Methods

MethodAldol CondensationKnoevenagelPerkin Reaction
Yield 75–85%60–75%50–60%
Purity >98%95–97%90–93%
Reaction Time 48 hours6–12 hours5–8 hours
Temperature Ambient80–120°C150–180°C
Catalyst Cost High (DBU)Low (piperidine)Low (NaOAc)
Scalability IndustrialPilot-scaleLab-scale

Industrial-Scale Optimization Strategies

Catalyst Recycling

  • DBU can be recovered from the reaction mixture via aqueous extraction and reused, reducing costs by 30%.

Solvent Selection

  • THF and MTBE are preferred for their low toxicity and compatibility with continuous flow reactors.

Purity Enhancement

  • Two-stage recrystallization using ethyl acetate/hexane (1:3) increases purity from 95% to >99% .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-(Trifluoromethoxy)cinnamic acid is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, especially those aimed at treating inflammation and cancer. The trifluoromethoxy group enhances the compound's biological activity and solubility, making it an attractive candidate for drug development.

Case Study: Cinacalcet Synthesis
One notable application is in the synthesis of cinacalcet, a medication used to treat secondary hyperparathyroidism. The incorporation of this compound into the synthetic pathway improves yield and efficiency due to its favorable reactivity profile .

Agricultural Chemistry

Formulation of Agrochemicals
In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its unique properties contribute to effective pest control and enhanced plant growth regulation. The trifluoromethoxy group not only increases the stability of these formulations but also improves their efficacy in field applications .

Data Table: Agrochemical Efficacy

Agrochemical Type Active Ingredient Efficacy Improvement (%)
HerbicidesGlyphosate20%
InsecticidesImidacloprid15%
FungicidesAzoxystrobin25%

Material Science

Development of Advanced Materials
The compound is explored for potential applications in material science, particularly in developing advanced materials such as polymers and coatings. Its thermal and chemical resistance properties make it suitable for applications requiring durability under harsh conditions .

Case Study: Polymer Coatings
Research indicates that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. This has implications for industries requiring high-performance materials, such as aerospace and automotive .

Research in Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block, allowing chemists to create complex molecules efficiently. Its unique structure facilitates diverse reactions that are beneficial in synthetic pathways .

Data Table: Reaction Types

Reaction Type Description Yield Improvement (%)
Cross-CouplingFormation of biaryl compounds30%
Michael AdditionAddition to α,β-unsaturated carbonyls25%
Aldol ReactionFormation of β-hydroxy carbonyls20%

Environmental Studies

Impact Assessment of Fluorinated Compounds
The environmental impact of fluorinated compounds is an area of active research. Studies involving this compound focus on its degradation behavior in ecosystems and its potential effects on environmental health .

Case Study: Biodegradation Studies
Research has demonstrated that while fluorinated compounds are generally resistant to biodegradation, certain microbial strains can metabolize this compound effectively. This finding is crucial for understanding the environmental fate of fluorinated chemicals .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of 3-(Trifluoromethoxy)cinnamic Acid and Analogues

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity
This compound 168833-80-5 C₁₀H₇F₃O₃ 232.16 92–95 96–98%
3-(Trifluoromethyl)cinnamic acid 454-89-7 C₁₀H₇F₃O₂ 216.16 98–100 97%*
3-Chloro-4-(trifluoromethoxy)cinnamic acid 773129-45-6 C₁₀H₆ClF₃O₃ 266.60 N/A 97%
3-Fluoro-5-(trifluoromethoxy)cinnamic acid 1353001-72-5 C₁₀H₆F₄O₃ 250.15 N/A 97%
4-Ethoxy-3-(trifluoromethyl)cinnamic acid 1206594-24-2 C₁₂H₁₁F₃O₃ 260.21 N/A 97%

*Purity data inferred from market reports .

(a) Antioxidant Activity

  • Cinnamic acid derivatives : 3,4-Dihydroxycinnamic acid exhibits strong free radical scavenging (IC₅₀: 24.5 µg/mL) and reducing power .
  • Trifluoromethyl derivatives: 3-(Trifluoromethyl)cinnamic acid enhances gastric emptying (73.8% vs.

Market and Commercial Availability

  • This compound : Available from suppliers like Shanghai PI Chemicals (98% purity) and JRD Fluorochemicals (96% purity) at premium prices .
  • 3-(Trifluoromethyl)cinnamic acid : Dominates the fluorinated cinnamic acid market, driven by applications in drug synthesis and agrochemicals .

Biological Activity

3-(Trifluoromethoxy)cinnamic acid is an organic compound characterized by the trifluoromethoxy group attached to a phenyl ring, which is further linked to a propenoic acid moiety. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical formula for this compound is C10H7F3O2C_{10}H_7F_3O_2. The presence of the trifluoromethoxy group enhances its lipophilicity, impacting its biological properties and interactions within biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Mycobacterium smegmatis

In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against resistant strains, indicating strong antibacterial potential . The mechanism of action appears to involve inhibition of bacterial respiration and interference with enzymatic functions crucial for bacterial survival.

Anticancer Properties

Research into the anticancer properties of this compound has revealed promising results. Studies indicate that it can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. For instance, a derivative of this compound showed an IC50 value of 5.33 µM against the A549 lung cancer cell line, demonstrating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have indicated that the presence of trifluoromethyl groups can enhance activity compared to other substitutions on the cinnamic acid backbone. For example, compounds with multiple methoxy groups or different halogen substitutions have shown varied levels of activity against microbial and cancer cell lines .

CompoundActivity TypeIC50 Value (µM)Notes
This compoundAntibacterial0.15 - 5.57Effective against MRSA
Ester derivative S5Antitumor5.33Low toxicity on normal cells
Trans-cinnamic acid analogsGrowth inhibition38.9% inhibition at 1 mMEnhanced activity compared to parent compound

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Membrane Penetration : The lipophilic nature due to the trifluoromethoxy group allows better penetration into cell membranes.
  • Enzyme Interaction : Once inside the cell, it can modulate the activity of various enzymes and receptors, influencing metabolic pathways.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.

Study on Antimicrobial Efficacy

In a study assessing various derivatives of cinnamic acid, researchers found that this compound exhibited superior antibacterial properties compared to its analogs. The study involved testing against both standard and resistant strains, confirming its potential as a lead compound for antibiotic development .

Cancer Cell Line Research

Another significant study focused on the anticancer effects of this compound on various human cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(trifluoromethoxy)cinnamic acid, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using trifluoromethoxy-substituted phenylboronic acids or through condensation reactions involving trifluoromethoxybenzaldehyde derivatives. Purity verification requires HPLC with UV detection (λ ~260 nm) and NMR spectroscopy (e.g., 19F^{19}\text{F} NMR for trifluoromethoxy group confirmation) . Recrystallization from ethanol/water mixtures (1:3 v/v) is effective for isolating high-purity crystals (>95%), as demonstrated for structurally similar cinnamic acid derivatives .

Q. How does the trifluoromethoxy group influence the compound’s solubility in common solvents?

  • Methodological Answer : The trifluoromethoxy substituent increases hydrophobicity, reducing solubility in polar solvents like water. Solubility screening in methanol, ethanol, and acetonitrile at 298–313 K (via gravimetric analysis) is recommended. For example, trans-cinnamic acid derivatives show solubility trends of methanol > ethanol > acetonitrile, with temperature-dependent increases of 20–30% at 313 K .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identification of carboxylic acid O-H stretching (~2500–3300 cm1^{-1}) and C=O stretching (~1680 cm1^{-1}).
  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and the trifluoromethoxy group (19F^{19}\text{F} NMR δ −58 to −60 ppm).
  • LC-MS : Confirmation of molecular ion [M-H]^- at m/z 231.1 (C10_{10}H7_7F3_3O3_3) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and geometric properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize bond lengths and angles, such as C4-C3 (1.405 Å) and C3-C4-C11 (119.6°), aligning with experimental crystallographic data for related fluorinated cinnamic acids. HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential, relevant for photochemical applications .

Q. What are the metabolic pathways of this compound in biological systems?

  • Methodological Answer : In vitro models (e.g., human liver microsomes) reveal phase I metabolism via hydroxylation at the benzene ring and phase II conjugation (glucuronidation/sulfation). Gut microbiota may reduce the α,β-unsaturated bond, forming dihydro derivatives, as observed for ferulic acid . Metabolite identification requires UPLC-QTOF-MS with negative ionization mode.

Q. How can structural analogs of this compound be designed to enhance bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the para position to stabilize the carboxylate anion, improving antimicrobial or anti-inflammatory activity. For example, derivatives like 2-nitro-4-[3-(trifluoromethoxy)phenyl]benzoic acid show enhanced enzyme inhibition (IC50_{50} < 10 µM in COX-2 assays) .

Q. What strategies resolve contradictions in solubility or reactivity data across studies?

  • Methodological Answer : Cross-validate results using multiple techniques:

  • Thermogravimetric Analysis (TGA) : Confirm decomposition temperatures (~200–250°C) to rule out solvent impurities.
  • X-ray Crystallography : Resolve polymorphism issues affecting solubility, as seen in trans-cinnamic acid .
  • Isotopic Labeling : Trace reaction pathways (e.g., 18O^{18}\text{O}-labeling in ester hydrolysis) to clarify kinetic discrepancies .

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